N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(4-methoxyphenyl)acetamide
CAS No.: 1203191-32-5
Cat. No.: VC4208282
Molecular Formula: C22H20N6O2
Molecular Weight: 400.442
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203191-32-5 |
|---|---|
| Molecular Formula | C22H20N6O2 |
| Molecular Weight | 400.442 |
| IUPAC Name | N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-2-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C22H20N6O2/c1-30-19-8-2-16(3-9-19)12-22(29)27-18-6-4-17(5-7-18)26-20-13-21(25-14-24-20)28-11-10-23-15-28/h2-11,13-15H,12H2,1H3,(H,27,29)(H,24,25,26) |
| Standard InChI Key | PBFIHGJAMOTCOI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4 |
Introduction
N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that incorporates both imidazole and pyrimidine rings, which are crucial components in many pharmaceuticals due to their biological activity. This compound is of interest in medicinal chemistry for its potential therapeutic applications, particularly in areas such as enzyme inhibition and drug development.
Potential Biological Activity
Compounds with similar structures have been studied for their inhibitory effects on various enzymes. For instance, imidazoles and pyrimidines are known to act as scaffolds for developing inhibitors of enzymes involved in inflammation and cancer, such as mammalian 15-lipoxygenases (ALOX15) . The presence of these rings in N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(4-methoxyphenyl)acetamide suggests potential applications in these areas.
Research Findings
While specific research findings on N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(4-methoxyphenyl)acetamide are not readily available, compounds with similar structures have shown promise in drug development. For example, pyrimidine derivatives have been explored as potent inhibitors of various enzymes . The incorporation of an imidazole ring may enhance the compound's ability to interact with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume